2-Benzyl-Oxy-6-Methoxyacetophenone
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Overview
Description
2-Benzyl-Oxy-6-Methoxyacetophenone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group and a phenylmethoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 2-Benzyl-Oxy-6-Methoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and benzyl bromide.
Reaction Conditions: The reaction involves the alkylation of 2-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. This step results in the formation of 2-methoxy-6-phenylmethoxyphenol.
Oxidation: The next step involves the oxidation of 2-methoxy-6-phenylmethoxyphenol to form this compound. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Benzyl-Oxy-6-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanol.
Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid.
Scientific Research Applications
2-Benzyl-Oxy-6-Methoxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-Oxy-6-Methoxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, its methoxy and phenylmethoxy groups may facilitate binding to active sites of enzymes, altering their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-Benzyl-Oxy-6-Methoxyacetophenone can be compared with similar compounds such as:
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a hydroxyl group instead of a phenylmethoxy group, which affects its reactivity and applications.
1-(2-Methoxy-6-methylphenyl)ethanone:
1-(6-Methoxynaphthalen-2-yl)ethanone: This compound has a naphthalene ring, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-6-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)16-14(18-2)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZHWVKKLSRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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